molecular formula C12H20O3 B2764165 Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate CAS No. 37829-06-4

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B2764165
CAS No.: 37829-06-4
M. Wt: 212.289
InChI Key: FRXDASMHSYVCHD-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . It is known for its unique structure, which includes a cyclopentane ring substituted with a tert-butyl group, an oxo group, and an ethyl ester group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with tert-butyl bromide in the presence of a base to form the tert-butyl-substituted cyclopentanone. This intermediate is then reacted with ethyl chloroformate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its unique structure allows it to bind to specific active sites on enzymes, influencing their activity and function .

Comparison with Similar Compounds

Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various fields of research.

Properties

IUPAC Name

ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-5-15-11(14)9-6-8(7-10(9)13)12(2,3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXDASMHSYVCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CC1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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